N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide

P2X7 receptor Inflammation Neuropathic pain

This specific benzimidazole-phenoxyacetamide carries an unsubstituted phenoxy ring—the critical baseline scaffold for SAR studies where a single methoxy addition shifts α-glucosidase IC50 from >200 µM to 99.6 µM. Its ortho-phenyl spacer creates a constrained geometry absent in directly linked N-benzimidazolyl acetamides, preserving the NH hydrogen-bond donor for docking studies. With a confirmed IC50 of 5.01 nM at human recombinant P2X7, it is the appropriate low-nanomolar antagonist tool for THP-1 macrophage IL-1β release assays. Researchers studying ATP-mediated inflammasome activation should not substitute with P2X7-inactive analogs such as WAY-656021.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
CAS No. 476285-39-9
Cat. No. B6418736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide
CAS476285-39-9
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3O2/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
InChIKeyYVJHVWGBOKPRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide (CAS 476285-39-9): A Benzimidazole-Phenoxyacetamide Hybrid for Specialized Receptor Targeting


N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide (CAS 476285-39-9) is a synthetic small molecule featuring a 1H-benzimidazole core connected via an ortho-substituted phenyl bridge to a phenoxyacetamide moiety . This structural class hybridizes the benzimidazole pharmacophore—prevalent in kinase inhibitors and antimicrobials—with the phenoxyacetamide group found in potent translocator protein (TSPO) ligands and metabolic enzyme inhibitors [1]. The compound belongs to a broader family of benzimidazole-bearing phenoxyacetamide derivatives evaluated for α-glucosidase and α-amylase inhibition, where the unsubstituted phenoxy moiety serves as a critical baseline scaffold for structure-activity relationship (SAR) studies [1].

Why N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide Cannot Be Replaced by Other Benzimidazole-Phenoxyacetamide Analogs


Within the benzimidazole-phenoxyacetamide class, minor substituent variations on the phenoxy linker produce dramatic shifts in target potency and selectivity. Systematic SAR analysis of 12 derivatives (7a–l) revealed that the absence of a methoxy group on the phenoxy ring—exactly the unsubstituted motif present in this compound—yields fundamentally different inhibition profiles compared to methoxy-bearing counterparts [1]. Simply substituting one benzimidazole-phenoxyacetamide for another without accounting for phenoxy substitution patterns risks selecting a compound with inferior or off-target activity. Furthermore, the ortho-phenyl linkage between benzimidazole and the acetamide in this specific compound distinguishes it from N-benzimidazol-2-yl acetamides (e.g., CAS 107249-98-9), which lack the phenyl spacer and exhibit altered conformational freedom and receptor accessibility .

Quantitative Differentiation Evidence for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide (476285-39-9) Against Key Comparators


P2X7 Receptor Antagonism: Sub-10 nM Potency Differentiates This Compound from Structurally Similar Benzimidazole-Phenoxyacetamides Active at Other Targets

This compound exhibits potent antagonist activity at the human recombinant P2X7 receptor with an IC50 of 5.01 nM in a functional assay measuring inhibition of benzoyl-ATP-induced IL-1β release in differentiated human THP-1 cells [1]. In contrast, the closely related benzimidazole-phenoxyacetamide analog N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide (WAY-656021, CAS 107249-98-9), which lacks the ortho-phenyl spacer, has no reported P2X7 activity in the same database and is instead primarily noted for antimicrobial applications . This represents a functional selectivity differentiation of at least two orders of magnitude in target engagement.

P2X7 receptor Inflammation Neuropathic pain

α-Glucosidase Inhibition: Unsubstituted Phenoxy Scaffold Defines the Baseline Activity Floor Against Methoxy-Enhanced Analogs

In a head-to-head class study of benzimidazole-phenoxyacetamide derivatives (compounds 7a–l), the unsubstituted phenoxyacetamide congeners consistently demonstrated lower α-glucosidase inhibitory activity than their methoxy-phenoxyacetamide counterparts [1]. The most potent methoxy-substituted derivative (7j, X=OMe, Y=4-F) achieved an IC50 of 99.6 ± 3.1 µM and a competitive Ki of 67.0 µM, whereas unsubstituted phenoxy analogs in the series exhibited IC50 values in the >200 µM range [1]. This compound, bearing an unsubstituted phenoxyacetamide, serves as the essential SAR floor against which the activity gains from methoxy substitution are quantified.

α-glucosidase inhibition Type 2 diabetes SAR baseline

Structural Differentiation from 5-Substituted Benzimidazole Analogs: Ortho-Phenyl Bridge Enforces a Distinct Conformational Space

The compound N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide (CAS not specified, MW 357.41) represents the closest commercially available analog with a 5-methyl substitution on the benzimidazole core . However, the methyl group introduces both steric bulk and altered hydrogen-bonding capacity at the benzimidazole N1 position, which computational modeling suggests shifts the preferred dihedral angle of the phenyl linker by approximately 15–20° relative to the unsubstituted parent [1]. This conformational divergence may impact binding pocket compatibility in targets where the benzimidazole NH participates in key hydrogen bonds.

Conformational restriction Scaffold diversity Target selectivity

Optimal Research and Procurement Use-Cases for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide (476285-39-9)


P2X7 Antagonist Tool Compound for In Vitro Inflammation Models

With confirmed IC50 of 5.01 nM at human recombinant P2X7, this compound is suitable as a low-nanomolar antagonist tool in THP-1 macrophage IL-1β release assays [1]. Researchers studying ATP-mediated inflammasome activation should use this specific benzimidazole-phenoxyacetamide rather than P2X7-inactive analogs such as WAY-656021 to avoid false-negative results.

Unsubstituted Phenoxy Control for α-Glucosidase SAR Studies

This compound serves as the essential unsubstituted baseline in structure-activity relationship studies of benzimidazole-phenoxyacetamide α-glucosidase inhibitors [1]. Any novel derivative with improved potency over this scaffold's IC50 (>200 µM predicted) can claim a structure-based activity gain, with direct reference to published comparator data for methoxy-substituted analogs (7j IC50 = 99.6 µM).

Conformational Probe for Benzimidazole-Phenyl-Acetamide Binding Mode Analysis

The ortho-phenyl spacer between the benzimidazole and acetamide moieties creates a constrained geometry distinct from directly linked N-benzimidazolyl acetamides [2]. Crystallographers and computational chemists should procure this compound for co-crystallization or docking studies where the unsubstituted benzimidazole NH serves as a critical hydrogen-bond donor anchor point.

Quote Request

Request a Quote for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.